Zeranol

説明

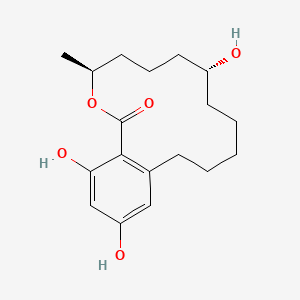

Alpha-Zearalanol is a macrolide.

Zeranol is a non-steroidal estrogen agonist. It is a mycotoxin, derived from fungi in the Fusarium family, and may be found as a contaminant in fungus-infected crops. It is 3-4x more potent as an estrogen agonist than the related compound zearalenone.

This compound has been reported in Punica granatum with data available.

This compound is a small molecule drug with a maximum clinical trial phase of II.

This compound is isolated from Fusarium species. It is an anabolic agent and estrogenic agent (mainly veterinary use). This compound is used as a growth promoter for food animals. It was banned by the EU in 1989, but is still permitted in the USA and some other countries. It may also arise in livestock by ingestion of Fusarium contaminated pasture or feeds. this compound has been shown to exhibit muscle building function (A7851). this compound belongs to the family of Macrolides and Analogues. These are organic compounds containing a lactone ring of at least twelve members[1]. The term 'macrolide' encompasses a diverse family of unrelated compounds with large macrolactam rings[2].

A non-steroidal estrogen analog.

特性

IUPAC Name |

(4S,8R)-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h10-12,14,19-21H,2-9H2,1H3/t12-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTTZBARDOXEAM-GXTWGEPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC[C@@H](CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O5 | |

| Record name | ZEARALANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21238 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022315 | |

| Record name | Zearalanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Zearalanol is a white fluffy powder. (NTP, 1992) | |

| Record name | ZEARALANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21238 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | ZEARALANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21238 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

26538-44-3 | |

| Record name | ZEARALANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21238 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zeranol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26538-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zeranol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026538443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zeranol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11478 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1H-2-Benzoxacyclotetradecin-1-one, 3,4,5,6,7,8,9,10,11,12-decahydro-7,14,16-trihydroxy-3-methyl-, (3S,7R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zearalanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zeranol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZERANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76LO2L2V39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

352 to 356 °F (NTP, 1992) | |

| Record name | ZEARALANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21238 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

A Comprehensive Technical Guide on the Mechanism of Action of Zeranol in Cattle

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zeranol (α-zearalanol) is a synthetic non-steroidal estrogenic agent widely utilized in the beef industry as a growth promotant.[1][2] Derived from the mycotoxin zearalenone, produced by fungi of the Fusarium genus, this compound enhances weight gain and improves feed efficiency in cattle.[3][4] Its mechanism of action is primarily mediated through its interaction with estrogen receptors, which triggers a cascade of physiological and cellular responses that culminate in an anabolic state. This document provides an in-depth technical overview of the molecular and physiological pathways through which this compound exerts its effects in bovine species. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate a comprehensive understanding for research and development professionals.

Introduction

This compound is a resorcylic acid lactone, a group of compounds that includes the mycoestrogen zearalenone.[1] While structurally distinct from endogenous steroidal estrogens like 17β-estradiol, this compound exhibits significant estrogenic activity. This property is harnessed in veterinary medicine, where this compound is administered to cattle as a subcutaneous implant to promote growth. Its use is approved in several countries, including the United States and Canada, but it is banned in the European Union due to concerns about potential risks to human health. Understanding the precise mechanism of action of this compound is crucial for evaluating its efficacy, safety, and for the development of alternative growth-promoting agents.

Molecular Mechanism of Action

Binding to Estrogen Receptors

The primary molecular action of this compound is its function as an estrogen receptor (ER) agonist. It binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) with a high affinity, comparable to that of 17β-estradiol. The binding of this compound to these receptors initiates a conformational change in the receptor protein, leading to its dimerization and subsequent translocation to the nucleus.

Activation of Estrogenic Signaling Pathways

Once in the nucleus, the this compound-ER complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and initiates the transcription of genes involved in cell proliferation, growth, and metabolism.

Key downstream effects of ER activation by this compound include:

-

Upregulation of Growth Factors: this compound administration has been associated with an increase in the expression of Insulin-like Growth Factor 1 (IGF-1). IGF-1 is a potent anabolic hormone that stimulates protein synthesis and cell proliferation in various tissues, including muscle.

-

Modulation of Cell Cycle Proteins: Studies have shown that this compound can up-regulate the expression of cyclin D1, a key protein involved in cell cycle progression, and down-regulate tumor suppressor proteins like p53 and p21. This contributes to increased cell proliferation.

-

Interaction with Other Signaling Cascades: this compound-activated ERs can also engage in "crosstalk" with other signaling pathways, such as the protein kinase C and extracellular signal-regulated kinase-1/2 (ERK1/2) pathways.

Physiological Effects in Cattle

The molecular actions of this compound translate into significant physiological changes in cattle, primarily related to growth and metabolism.

Growth Promotion and Feed Efficiency

The anabolic effects of this compound lead to increased average daily gain (ADG) and improved feed conversion efficiency. This is attributed to enhanced protein deposition in muscle tissue. Some studies have also observed a reduction in carcass fat content.

Hormonal Modulation

This compound implantation can alter the endogenous hormonal milieu in cattle. It has been shown to increase mean growth hormone (GH) concentrations. However, its effects on other hormones can be variable. For instance, some studies have reported a decrease in plasma triiodothyronine (T3) levels in implanted steers. The administration of this compound did not significantly alter the length of the oestrous cycle or progesterone profiles in cows, although a prolonged estrus was observed in some animals.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the effects of this compound in cattle and related experimental models.

Table 1: Effects of this compound on Growth Performance in Cattle

| Parameter | Treatment Group | Result | Percentage Change vs. Control | Reference |

| Average Daily Gain (ADG) | This compound-implanted bulls | Increased (P < 0.05) | +20.48% | |

| Average Daily Feed Intake (ADFI) | This compound-implanted bulls | Increased (P < 0.05) | +18.18% | |

| Bodyweight Gain to Weaning | 36 mg this compound implant in calves | +10 kg | - | |

| Bodyweight Gain (Compensatory Growth) | This compound implants in steers | Increased (P < 0.001) | +24% | |

| Feed Conversion | This compound implants in steers | Improved | +21.5% |

Table 2: Hormonal and Metabolic Effects of this compound in Cattle

| Parameter | Treatment Group | Result | Percentage Change vs. Control | Reference |

| Mean Growth Hormone (GH) | 36 mg this compound implant in steers | Increased (P < 0.08) | - | |

| Plasma Triiodothyronine (T3) | 36 mg this compound implant in steers | Decreased (P < 0.05) | - | |

| Serum IGF-1 | 12 mg this compound implant in lambs | Increased (P = 0.001) | +53% |

Key Experimental Protocols

In Vivo Growth Performance and Hormone Analysis in Steers

-

Objective: To determine the influence of this compound implants on growth, feed conversion, and plasma hormone concentrations in steers.

-

Animal Model: Angus and Brangus steers with an average initial weight of 225-245 kg.

-

Experimental Design: Steers are randomly assigned to a control (no implant) or treatment group (36 mg this compound implant).

-

Housing and Diet: Animals are housed with ad libitum access to a specific diet, such as a corn silage diet supplemented with soybean meal.

-

Data Collection:

-

Body weight is recorded at regular intervals (e.g., every 28 days) to calculate average daily gain.

-

Feed intake is monitored to determine feed conversion efficiency.

-

Blood samples are collected via jugular catheters at specified time points (e.g., day 0, 28, 56, and 84) for hormone analysis.

-

-

Hormone Analysis: Plasma concentrations of hormones such as growth hormone (GH), insulin, triiodothyronine (T3), and thyroxine (T4) are determined using radioimmunoassay (RIA) or other validated immunoassay techniques.

-

Statistical Analysis: Data are analyzed using appropriate statistical models, such as analysis of variance (ANOVA), to determine the significance of treatment effects.

Receptor Binding Assays

-

Objective: To determine the binding affinity of this compound and its metabolites to estrogen receptors.

-

Methodology: Competitive binding assays are performed using uterine cytosol from cattle as a source of estrogen receptors.

-

Procedure:

-

Uterine tissue is homogenized and centrifuged to obtain the cytosolic fraction containing the estrogen receptors.

-

A constant amount of radiolabeled estradiol (e.g., [³H]estradiol) is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled competitor ligands (this compound, its metabolites, or 17β-estradiol).

-

After incubation, bound and free radioligand are separated (e.g., by dextran-coated charcoal).

-

The radioactivity of the bound fraction is measured using a scintillation counter.

-

-

Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. This value is used to calculate the relative binding affinity (RBA) compared to 17β-estradiol.

Mandatory Visualizations

Signaling Pathways

Caption: this compound's primary signaling pathway in bovine cells.

Experimental Workflow

Caption: Workflow for an in vivo study of this compound in cattle.

Conclusion

The mechanism of action of this compound in cattle is a multifaceted process centered on its potent estrogenic activity. By binding to and activating estrogen receptors, this compound initiates a cascade of genomic events that lead to an anabolic state, characterized by increased protein synthesis, cell proliferation, and ultimately, enhanced growth and feed efficiency. The modulation of key hormones like IGF-1 and growth hormone further contributes to its growth-promoting effects. The information and visualizations provided in this guide offer a comprehensive technical foundation for researchers and professionals working on the development and evaluation of growth-promoting agents in livestock. Further research into the nuanced interactions of this compound with various cellular signaling pathways will continue to refine our understanding of its biological impact.

References

Zeranol: A Comprehensive Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zeranol (α-zearalanol) is a potent non-steroidal estrogenic agent widely utilized in the agricultural industry as a growth promoter for livestock.[1] Its discovery stems from the modification of a naturally occurring mycotoxin, zearalenone, produced by fungi of the Fusarium genus, particularly Fusarium graminearum (also known as Gibberella zeae). This guide provides an in-depth technical overview of the discovery, chemical synthesis, and biological mechanism of action of this compound, tailored for professionals in research and drug development. Detailed experimental protocols for its synthesis and for assessing its biological activity are provided, alongside curated quantitative data and visual representations of key processes to facilitate a comprehensive understanding.

Discovery and Natural Occurrence

This compound is a semi-synthetic derivative of the mycotoxin zearalenone. Zearalenone is naturally produced by various Fusarium species, which are common molds that contaminate grains such as corn, wheat, and barley. The anabolic and estrogenic properties of zearalenone and its derivatives were observed, leading to the development of this compound as a commercial growth promoter. This compound itself can be found in trace amounts in nature as a metabolite of zearalenone in animals that have consumed contaminated feed.[1]

Chemical Synthesis of this compound from Zearalenone

The primary route for the synthesis of this compound involves the reduction of its precursor, zearalenone. This process targets the C-7' ketone and the C-1',2' double bond of the zearalenone molecule. Several methods have been developed to achieve this transformation, often resulting in a mixture of diastereomers, namely this compound (α-zearalanol) and its epimer, Taleranol (β-zearalanol), which then require purification.

Synthesis Workflow

The general workflow for the production of this compound from zearalenone is depicted below.

Caption: General workflow for the synthesis of this compound from zearalenone.

Experimental Protocols for Synthesis

Several catalytic systems have been employed for the reduction of zearalenone. Below are generalized protocols based on patented methods.

Method 1: Raney Nickel Reduction

This is a common method for the synthesis of this compound, although it often produces a mixture of diastereomers.

-

Catalyst Preparation (W-6 Raney Nickel):

-

In a well-ventilated fume hood, cautiously add 125 g of Raney nickel-aluminum alloy powder in small portions to a stirred solution of 160 g of sodium hydroxide in 600 mL of distilled water in a 2 L Erlenmeyer flask.

-

Maintain the temperature at 50 ± 2°C by controlling the rate of addition and using an ice bath.

-

After the addition is complete, digest the suspension at 50 ± 2°C for 50 minutes with gentle stirring.

-

Wash the catalyst by decantation with three 1 L portions of distilled water.

-

Subsequently, wash the catalyst with ethanol to remove water. The catalyst should be stored under ethanol to prevent pyrophoric activity.[2]

-

-

Reduction of Zearalenone:

-

In a hydrogenation reactor, suspend zearalenone in a suitable solvent such as ethanol or a methanol-water mixture.

-

Add the prepared Raney nickel catalyst (typically 5-10% by weight of zearalenone).

-

Pressurize the reactor with hydrogen gas (pressure can range from atmospheric to high pressure, e.g., 500-1000 psi, depending on the desired reaction rate and selectivity).

-

Heat the reaction mixture (e.g., to 40-100°C) with stirring.

-

Monitor the reaction progress by techniques such as TLC or HPLC until the zearalenone is consumed.

-

After the reaction is complete, cool the reactor, release the pressure, and filter the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product containing a mixture of this compound and Taleranol.

-

Method 2: Two-Step Stereoselective Synthesis

This method aims to improve the diastereoselectivity towards this compound.

-

Step 1: Meerwein-Ponndorf-Verley (MPV) Reduction of the Ketone:

-

Dissolve zearalenone in a suitable solvent, such as 2-propanol.

-

Add a reducing agent like aluminum isopropoxide.

-

Heat the mixture to reflux and monitor the selective reduction of the ketone to the corresponding alcohol (zearalenol) by TLC or HPLC.

-

Upon completion, work up the reaction to isolate the intermediate zearalenol.

-

-

Step 2: Hydrogenation of the Double Bond:

-

Dissolve the obtained zearalenol in a solvent like methanol or ethyl acetate.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere (typically at low pressure) until the double bond is saturated.

-

Filter the catalyst and concentrate the solvent to yield a product enriched in this compound.

-

Purification of this compound

The separation of this compound from its diastereomer, Taleranol, is typically achieved by fractional crystallization.

-

Protocol for Crystallization:

-

Dissolve the crude mixture of this compound and Taleranol in a suitable solvent system, such as a mixture of methanol and water, or aqueous acetonitrile.

-

Heat the solution to ensure complete dissolution.

-

Slowly cool the solution to induce crystallization. The less soluble diastereomer will precipitate first. The relative solubilities can be manipulated by adjusting the solvent composition and temperature.

-

Collect the crystals by filtration.

-

The mother liquor can be concentrated and subjected to further crystallization steps to improve the overall yield of the desired isomer. Purity of the final product should be assessed by HPLC and melting point analysis.[3]

-

Quantitative Data on Synthesis

| Method | Catalyst/Reagent | Diastereomeric Ratio (this compound:Taleranol) | Yield | Reference |

| High-Pressure Hydrogenation | Raney Nickel | ~55:45 to 65:35 | Low (after purification) | [3] |

| Hydrogenation | Nickel-Aluminum | ~50:50 | Moderate | |

| Two-Step (MPV and Hydrogenation) | Al(OiPr)₃, then Pd/C | Up to 85:15 | High (up to 50% after purification) |

Biological Activity and Mechanism of Action

This compound exerts its biological effects primarily through its interaction with estrogen receptors (ERs), acting as an agonist. It has a notable affinity for both ERα and ERβ, which mediates its estrogenic and anabolic activities.

Estrogen Receptor Signaling Pathway

Upon entering a target cell, this compound binds to estrogen receptors in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. The this compound-ER complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to a variety of cellular responses, including cell proliferation.

Caption: this compound's mechanism of action via the estrogen receptor signaling pathway.

Quantitative Data on Biological Activity

This compound's affinity for estrogen receptors has been quantified in various studies.

| Receptor | Ligand | IC₅₀ (nM) | Reference |

| Human ERα | This compound | 21.79 | |

| Human ERβ | This compound | 42.76 | |

| Human ERα | Zearalenone | 240.4 | |

| Human ERβ | Zearalenone | 165.7 |

Experimental Protocol for Assessing Estrogenic Activity: MCF-7 Cell Proliferation Assay (E-SCREEN)

The E-SCREEN (Estrogen-SCREEN) assay is a widely used method to assess the estrogenic activity of compounds by measuring their ability to induce the proliferation of the human breast cancer cell line MCF-7, which is estrogen-receptor positive.

-

Materials:

-

MCF-7 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) without phenol red

-

Fetal Bovine Serum (FBS)

-

Charcoal-dextran stripped FBS (CD-FBS)

-

17β-Estradiol (positive control)

-

Test compound (this compound)

-

96-well cell culture plates

-

MTT or similar cell viability reagent

-

Plate reader

-

-

Procedure:

-

Cell Culture: Maintain MCF-7 cells in DMEM supplemented with 10% FBS.

-

Hormone Deprivation: To remove residual estrogens, switch the cells to DMEM with 5% CD-FBS for at least 48-72 hours before the assay.

-

Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a low density (e.g., 2,000-4,000 cells/well) in DMEM with 5% CD-FBS. Allow the cells to attach overnight.

-

Treatment: Prepare serial dilutions of this compound and the 17β-estradiol positive control in DMEM with 5% CD-FBS. Remove the seeding medium from the cells and replace it with the medium containing the test compounds or controls. Include a vehicle control (e.g., ethanol at a final concentration of <0.1%).

-

Incubation: Incubate the plates for 6 days, with a medium change on day 3.

-

Cell Proliferation Measurement:

-

On day 6, remove the medium and add a solution of MTT (or other viability reagent) to each well.

-

Incubate for a few hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

-

Data Analysis:

-

Calculate the fold-increase in cell proliferation relative to the vehicle control.

-

Plot the dose-response curves and determine the EC₅₀ (half-maximal effective concentration) for this compound and 17β-estradiol.

-

-

Conclusion

This compound's journey from a fungal mycotoxin to a widely used agricultural product is a compelling example of applied chemical synthesis and biological understanding. This guide has provided a detailed technical overview of its discovery, the chemical processes for its synthesis from zearalenone, and its mechanism of action as an estrogen receptor agonist. The provided experimental protocols and quantitative data offer a valuable resource for researchers and professionals in the fields of chemistry, toxicology, and drug development who are interested in the study of this compound and other xenoestrogens. Further research into more stereoselective synthesis methods and a deeper understanding of its long-term biological effects remain areas of active investigation.

References

Preliminary Investigation of Zeranol's Estrogenic Effects: A Technical Guide

Abstract

Zeranol, a non-steroidal synthetic estrogen, is widely utilized as a growth promoter in the livestock industry. Its structural similarity to endogenous estrogens raises significant concerns regarding its potential endocrine-disrupting effects in humans and animals. This technical guide provides a comprehensive preliminary investigation into the estrogenic effects of this compound, drawing from a range of in vitro and in vivo studies. The document details the molecular mechanisms of action, including receptor binding and downstream signaling pathways. Furthermore, it outlines key experimental protocols for assessing this compound's estrogenicity and presents quantitative data in a structured format to facilitate scientific comparison and evaluation. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of endocrine disruptors and hormonal carcinogenesis.

Introduction

This compound (α-zearalanol) is a semi-synthetic mycoestrogen derived from zearalenone, a compound produced by fungi of the Fusarium genus.[1][2] Due to its potent estrogenic activity, it is used as an anabolic agent to increase weight gain in cattle in several countries, including the United States.[2][3] The consumption of meat products from this compound-treated animals may lead to human exposure, prompting concerns about its potential impact on human health, particularly in relation to hormone-dependent cancers such as breast cancer.[4]

This document synthesizes current research on the estrogenic properties of this compound, focusing on its interaction with estrogen receptors (ERs), subsequent cellular responses, and the experimental methodologies used to elucidate these effects.

Molecular Mechanism of Estrogenic Action

This compound exerts its estrogenic effects primarily by binding to and activating estrogen receptors, ERα and ERβ. This interaction initiates a cascade of molecular events that mimic the physiological actions of 17β-estradiol (E2).

Estrogen Receptor Binding

Studies have demonstrated that this compound can occupy the active site of both human ERα and ERβ in a manner strikingly similar to 17β-estradiol. The phenolic ring of this compound occupies the same receptor region as the A-ring of E2. However, the binding of this compound may require more significant conformational changes in the estrogen receptors compared to E2, which could account for differences in potency.

Signaling Pathways

Upon binding to ERs, this compound induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The this compound-ER complex then binds to estrogen response elements (EREs) on the DNA, recruiting co-activators and initiating the transcription of estrogen-responsive genes. This genomic pathway is central to the proliferative and physiological effects of this compound.

Additionally, this compound has been shown to activate non-genomic signaling pathways, such as the Erk1/2 signaling cascade, in an estrogen-receptor-dependent manner. This rapid, non-transcriptional signaling can also contribute to the overall cellular response to this compound.

Quantitative Data on Estrogenic Effects

The following tables summarize key quantitative data from various studies investigating the estrogenic effects of this compound.

Table 1: Estrogen Receptor Binding Affinity

| Compound | Receptor | IC50 (nM) | Reference |

| This compound | Human ERα | 21.79 | |

| This compound | Human ERβ | 42.76 | |

| Zearalenone | Human ERα | 240.4 | |

| Zearalenone | Human ERβ | 165.7 |

IC50: The concentration of a substance that inhibits 50% of the specific binding of a radiolabeled ligand.

Table 2: In Vitro Cell Proliferation Effects

| Cell Line | Compound | Concentration | Effect | Reference |

| MCF-7 (ER+) | This compound | Low concentrations | Accelerated growth | |

| KPL-1 (ER+) | This compound | Low concentrations | Accelerated growth | |

| MDA-MB-231 (ER-) | This compound | Low concentrations | No effect on growth | |

| MCF-7 (ER+) | This compound | High concentrations | Suppressed growth | |

| Human breast preadipocytes | This compound | 2-50 nM | Significantly promoted proliferation |

Table 3: In Vivo Uterotropic Effects in Ovariectomized Mice

| Compound | Dose | Duration | Effect on Uterine Wet Weight | Reference |

| This compound | ≥ 0.5 mg/kg/day | 3 days | Significant increase | |

| Zearalenone | ≥ 2 mg/kg/day | 3 days | Significant increase |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe common experimental protocols used to assess the estrogenic effects of this compound.

Estrogen Receptor Binding Assay

This competitive binding assay determines the affinity of a test compound for estrogen receptors.

-

Materials: Human recombinant ERα and ERβ, [3H]17β-estradiol, test compound (this compound), assay buffer.

-

Procedure:

-

A constant concentration of recombinant ERα or ERβ is incubated with a fixed concentration of [3H]17β-estradiol.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding to the receptor.

-

After incubation, the receptor-bound and free radioligand are separated.

-

The amount of bound [3H]17β-estradiol is quantified by scintillation counting.

-

The IC50 value is calculated from the competition curve.

-

MCF-7 Cell Proliferation (E-SCREEN) Assay

This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7.

-

Cell Line: MCF-7 (estrogen receptor-positive).

-

Procedure:

-

MCF-7 cells are seeded in 96-well plates in DMEM/F12 medium with 10% FBS.

-

After overnight incubation, the medium is replaced with estrogen-free medium (e.g., DMEM/F12 with 0.2% BSA) for 24-72 hours to synchronize the cells and deplete endogenous estrogens.

-

Cells are then treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).

-

Cell proliferation is assessed using a colorimetric assay such as the MTS assay, which measures the metabolic activity of viable cells.

-

Gene Expression Analysis

This method evaluates the effect of this compound on the expression of estrogen-responsive genes.

-

Cell Line: MCF-7 or other relevant cell lines.

-

Procedure:

-

Cells are cultured and treated with this compound as described in the proliferation assay.

-

Total RNA is isolated from the cells using a suitable method (e.g., TRIzol reagent).

-

The quality and quantity of RNA are assessed.

-

Reverse transcription is performed to synthesize complementary DNA (cDNA).

-

Quantitative real-time PCR (qRT-PCR) is used to measure the expression levels of target genes (e.g., pS2, cyclin D1, p53) relative to a housekeeping gene.

-

Uterotrophic Assay in Immature/Ovariectomized Rodents

This in vivo assay is a standard method for assessing the estrogenic activity of a compound by measuring its effect on uterine weight.

-

Animal Model: Immature or ovariectomized female rats or mice.

-

Procedure:

-

Animals are administered the test compound (this compound) daily for three consecutive days via subcutaneous injection or oral gavage.

-

A control group receives the vehicle only, and a positive control group receives a known estrogen like 17β-estradiol.

-

On the fourth day, the animals are euthanized, and their uteri are excised and weighed (wet weight).

-

An increase in uterine weight compared to the control group indicates an estrogenic effect.

-

Discussion and Conclusion

The evidence presented in this guide clearly demonstrates the estrogenic activity of this compound. It binds to and activates both ERα and ERβ, leading to the transcription of estrogen-responsive genes and the proliferation of estrogen-dependent cells. In vivo studies corroborate these findings, showing a significant uterotrophic effect in rodents.

The potency of this compound is comparable to that of 17β-estradiol and the synthetic estrogen diethylstilbestrol (DES) in some assays, highlighting its significant biological activity. The dose-dependent effects of this compound, with low concentrations promoting proliferation and high concentrations potentially inducing apoptosis in ER-positive cells, underscore the complexity of its biological actions.

Further research is warranted to fully elucidate the long-term health implications of human exposure to this compound residues in food products. The experimental protocols and data presented herein provide a foundational framework for such investigations. It is imperative for the scientific community to continue to explore the endocrine-disrupting potential of this compound and other xenoestrogens to inform public health policies and ensure consumer safety.

References

- 1. Effects of α-zearalanol on spermatogenesis and sex hormone levels of male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bcpp.org [bcpp.org]

- 3. This compound stimulates proliferation and aromatase activation in human breast preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oestrogenic potencies of this compound, oestradiol, diethylstilboestrol, Bisphenol-A and genistein: implications for exposure assessment of potential endocrine disrupters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Exploratory Studies of Zeranol's Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeranol (α-zearalanol) is a semi-synthetic mycoestrogen belonging to the resorcylic acid lactone family. It is utilized as an anabolic agent in livestock, such as cattle and sheep, to promote growth and enhance feed efficiency.[1][2] Given its use in food-producing animals, a thorough understanding of its metabolic fate is crucial for assessing consumer safety and for regulatory purposes. This technical guide provides a comprehensive overview of the metabolic pathways of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME) profile. It includes quantitative data on metabolite distribution, detailed experimental protocols for its study, and visual diagrams of key pathways and workflows.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

Following administration, this compound is absorbed and distributed throughout the body. The primary routes of elimination are through the bile and urine, with the predominant route varying among species.[3] For instance, in rabbits and humans, urinary excretion is more significant, while biliary excretion is the main pathway in other species studied.[3] The blood elimination half-life of total radioactivity from radiolabeled this compound has been reported to be approximately 26 hours in rabbits, 18 hours in monkeys, and 22 hours in humans.[3] Residue levels are generally low in edible tissues like muscle and fat, with higher concentrations found in the liver and kidney, which are key organs in metabolism and excretion.

Metabolic Pathways

The biotransformation of this compound occurs primarily through two phases: Phase I oxidation and Phase II conjugation. These metabolic processes aim to increase the water solubility of the compound, facilitating its excretion from the body.

Phase I Metabolism: Oxidation

The initial metabolic transformation of this compound involves the oxidation of its hydroxyl group. This process is primarily mediated by NADPH-dependent monooxygenases, including cytochrome P450 (CYP450) enzymes. In vitro studies using bovine liver microsomes have demonstrated this oxidative pathway. A novel aspect of this compound's Phase I metabolism is aromatic hydroxylation, which leads to the formation of catechol metabolites. This reaction has been shown to be mediated almost exclusively by the human CYP1A2 isoform.

The major Phase I metabolites of this compound are:

-

Zearalanone: Formed by the oxidation of this compound.

-

Taleranol (β-zearalanol): An epimer of this compound.

In addition to these, a more polar minor metabolite, identified as hydroxy-zeranol, has been found in human urine.

Phase II Metabolism: Conjugation

Following Phase I oxidation, this compound and its metabolites undergo Phase II conjugation reactions, primarily glucuronidation and sulfation. These reactions involve the attachment of glucuronic acid or sulfate groups to the parent compound or its metabolites, further increasing their polarity and facilitating their excretion. These conjugated forms are major urinary metabolites across various species. In vitro studies have shown that UDP-glucuronosyltransferases (UGTs), particularly UGT1A1, 1A3, and 1A8, are responsible for the glucuronidation of this compound and its metabolites.

dot

Caption: Metabolic pathway of this compound, showing Phase I and Phase II reactions.

Quantitative Data on this compound and Metabolite Residues

The concentration of this compound and its metabolites in various tissues is a critical aspect of safety assessments. The following tables summarize quantitative data from studies on this compound residues.

Table 1: Residue Levels of Tritiated this compound in Cattle Tissues 45 Days After Implantation (36 mg)

| Tissue | Residue Level (ppb) |

| Liver | ≤ 2 |

| Kidney | ≤ 1 |

| Fat | ≤ 1 |

| Muscle | ≤ 0.2 |

| Plasma | ≤ 0.2 |

Table 2: Composition of Residues in Cattle Excreta and Tissues

| Sample | Compound | Percentage of Total Residue (Without Hydrolysis) | Percentage of Total Residue (With Hydrolysis) |

| Urine | This compound | 25% | 25% |

| Zearalanone | 12% | 12% | |

| Taleranol | 10-15% | - | |

| Polar Metabolites | 17% | - | |

| Feces | This compound | - | 52% |

| Zearalanone | - | 17% | |

| Taleranol | - | 3.8% | |

| Polar Metabolites | - | 43.5% | |

| Liver | This compound | - | 21.5-32.9% |

| Zearalanone | - | 17.8% | |

| Taleranol | - | 7.1-19.5% | |

| Polar Metabolites | - | 12.6% | |

| Kidney | This compound | - | 24.1-32.4% |

| Zearalanone | - | 32.8% | |

| Taleranol | - | 4.1-20.3% | |

| Polar Metabolites | - | 34.0% |

Experimental Protocols

A variety of analytical methods are employed for the detection and quantification of this compound and its metabolites in biological matrices.

In Vivo Studies

-

Animal Models: Studies have been conducted in various species, including rats, rabbits, dogs, monkeys, and cattle, to understand the comparative metabolism of this compound.

-

Dosing and Sample Collection: Radiolabeled this compound (e.g., [3H]this compound) is often administered to track its disposition. Urine, feces, blood, and tissue samples are collected at various time points for analysis.

In Vitro Studies

-

Microsomal Preparations: Isolated microsomal preparations from tissues like the liver, uterus, and muscle are used to study the in vitro metabolism of this compound. These preparations contain the enzymes responsible for both Phase I and Phase II metabolism.

-

Incubation Conditions: this compound is incubated with the microsomal preparations in the presence of necessary cofactors, such as NADPH for CYP450-mediated reactions.

Analytical Methodologies

A range of analytical techniques are utilized for the separation, identification, and quantification of this compound and its metabolites.

-

Sample Preparation: A typical sample preparation protocol for tissue samples involves:

-

Homogenization of the tissue sample.

-

Extraction of the analytes using a solvent like acetonitrile.

-

Centrifugation to separate the supernatant.

-

Evaporation of the solvent and reconstitution in a suitable buffer.

-

Clean-up using solid-phase extraction (SPE) to remove interfering substances.

-

-

Chromatographic and Spectrometric Analysis:

-

High-Performance Liquid Chromatography (HPLC): Used for the separation of this compound and its metabolites.

-

Gas Chromatography (GC): Another technique for separating the compounds, often requiring derivatization.

-

Thin-Layer Chromatography (TLC): A simpler chromatographic method for separation and detection.

-

Mass Spectrometry (MS): Coupled with HPLC (LC-MS/MS) or GC (GC-MS) for highly sensitive and specific detection and structural elucidation of metabolites.

-

Radioimmunoassay (RIA): An immunological method for the quantitative detection of this compound residues.

-

dot

References

- 1. This compound: a review of the metabolism, toxicology, and analytical methods for detection of tissue residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: doping offence or mycotoxin? A case-related study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biotransformation of this compound: disposition and metabolism in the female rat, rabbit, dog, monkey and man - PubMed [pubmed.ncbi.nlm.nih.gov]

The Toxicological Profile of Zeranol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zeranol (α-zearalanol) is a semi-synthetic mycotoxin derived from zearalenone, produced by fungi of the Fusarium species.[1] It is utilized as an anabolic agent in the livestock industry in several countries, including the United States, to promote growth and improve feed efficiency in cattle and sheep.[2][3][4] Despite its agricultural applications, this compound's potent estrogenic activity raises significant toxicological concerns.[5] As a non-steroidal estrogen agonist, it mimics the action of 17β-estradiol, allowing it to bind to estrogen receptors (ERs) and disrupt normal endocrine function. This interference can lead to a cascade of adverse effects, including reproductive and developmental toxicity, and potential carcinogenicity. This technical guide provides an in-depth review of the foundational research on this compound's toxicology, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical biological pathways to offer a comprehensive resource for the scientific community.

Mechanism of Action

This compound's primary mechanism of toxicity stems from its structural similarity to endogenous estrogens, which allows it to act as a potent agonist at estrogen receptors (ERα and ERβ). This binding initiates a series of cellular events typically regulated by estradiol, leading to endocrine disruption. The estrogenic potency of this compound has been shown to be comparable to that of 17β-estradiol and the synthetic estrogen diethylstilbestrol (DES) in certain assays. By interfering with the binding of natural estrogens, this compound disrupts hormonal balance and affects numerous signaling processes, which can result in reproductive disorders and other pathologies.

The activation of ERs by this compound can lead to downstream effects, including the modulation of gene expression. For example, in human breast cancer cells (MCF-7), this compound can regulate the expression of estrogen-responsive genes. Furthermore, this compound's interaction with the endocrine system can influence the hypothalamic-pituitary-gonadal axis, altering the secretion of critical reproductive hormones.

Signaling Pathway: this compound's Estrogenic Action

The following diagram illustrates the general mechanism by which this compound exerts its estrogenic effects, leading to altered gene expression.

Caption: this compound binds to cytoplasmic estrogen receptors, leading to dimerization and nuclear translocation.

Toxicokinetics and Metabolism

The metabolism of this compound occurs primarily in the liver. Phase I metabolism involves dehydrogenation to produce zearalanone (ZAN) as the major metabolite and taleranol (β-zearalanol) as a minor metabolite. Cytochrome P450 enzymes can also catalyze aromatic hydroxylation. In Phase II, these metabolites undergo conjugation, forming glucuronide and sulfate conjugates.

Excretion pathways vary significantly between species. In humans, metabolites are excreted mainly in the urine, whereas feces is the major route for rats and dogs. The extent of glucuronidation also shows considerable inter-species variation, being as high as 99% in humans but only 1% in dogs.

Metabolic Pathway of this compound

Caption: this compound is metabolized via Phase I and Phase II reactions into various metabolites for excretion.

Acute and Chronic Toxicity

This compound exhibits extremely low acute toxicity. Toxicity testing in several species via various administration routes has confirmed this low toxicity profile, with the oral LD50 in rats exceeding 40 g/kg. The primary abnormalities observed in animals exposed to high doses are attributed to the compound's potent effects on the endocrine system.

Chronic exposure, however, is of greater concern. Long-term ingestion of food containing this compound residues can disrupt the balance of human sex hormones. It is classified as a substance that causes damage to the endocrine system and liver through prolonged or repeated exposure.

| Toxicity Data Summary |

| Parameter |

| Oral LD50 |

| Oral LD50 (Zearalanone - metabolite) |

| Oral LD50 (Taleranol - metabolite) |

| No-Hormonal-Effect Level (NHEL) |

| No-Hormonal-Effect Level (NHEL) |

| Acceptable Daily Intake (ADI) - JECFA (1988) |

| No-Observed-Effect Level (NOEL) - Review Est. |

| No-Adverse-Effect Level (NOAEL) - 2-year study |

| Lowest-Adverse-Effect Level (LOAEL) - 2-year study |

Reproductive and Developmental Toxicity

A significant body of evidence points to this compound's adverse effects on the male and female reproductive systems.

Male Reproductive Toxicity:

-

Spermatogenesis: this compound induces reproductive toxicity in adult male mice, damaging spermatogenesis through direct effects on the testicles. It leads to a dose-dependent decrease in epididymal sperm count and motility.

-

Organ Weights: Treatment can cause a significant decrease in the weight of the testes and prostate gland. Atrophy of the testicular seminiferous tubules is a notable pathological change.

-

Hormone Levels: this compound can decrease serum levels of testosterone (T), follicle-stimulating hormone (FSH), and luteinizing hormone (LH), interfering with the hypothalamic-pituitary-testicular axis.

Female Reproductive and Developmental Toxicity:

-

Endocrine Disruption: Prepubertal exposure in female rats leads to earlier vaginal opening and irregular estrous cycles. It can severely damage ovarian function and structure, leading to anovulatory ovaries.

-

Developmental Effects: Exposure during pregnancy may reduce the number of fetuses, fetal weight, and fetal survival. Gestational exposure to the parent compound, zearalenone, can cause transgenerational toxicity, resulting in developmental dysfunction in female offspring.

Experimental Protocol: Male Reproductive Toxicity in Mice

-

Objective: To investigate the effects of this compound on the spermatogenesis and sex hormone levels of adult male animals.

-

Animal Model: Adult male Kunming mice.

-

Groups: Mice were randomly divided into a control group and three treatment groups receiving different doses of this compound (e.g., low, medium, high dose) via gavage for a specified period (e.g., 30 days).

-

Dosage: Doses administered in studies include ranges like 500 mg/kg and 1000 mg/kg to observe dose-dependent effects.

-

Endpoints Measured:

-

Sperm Analysis: Epididymal sperm count, motility, and malformation rates.

-

Organ Weights: Body weight, and weights of testes, epididymis, seminal vesicles, and prostate.

-

Histopathology: Microscopic examination of testicular tissue for pathological changes (e.g., arrangement of spermatogenic cells, atrophy).

-

Hormone Analysis: Serum and testicular levels of Testosterone, LH, and FSH measured by radioimmunoassay (RIA).

-

Genotoxicity and Carcinogenicity

The genotoxicity and carcinogenicity of this compound are areas of significant concern and ongoing research.

Genotoxicity: The evidence regarding this compound's direct genotoxicity is mixed. Some studies have reported that this compound is not mutagenic in Salmonella strains (Ames test). However, other research suggests a mechanism of indirect genotoxicity. The catechol metabolites of this compound, formed during metabolism, can induce oxidative DNA damage. These metabolites can form reactive quinones that either alkylate DNA or produce reactive oxygen species (ROS), leading to lesions like 8-oxo-2'-deoxyguanosine.

Carcinogenicity:

-

Breast Cancer: this compound is considered a potential endocrine disruptor linked to breast cancer. It can stimulate the proliferation of human breast tumor cells in vitro, with a potency similar to estradiol. Serum from this compound-implanted cattle has been shown to transform normal human breast cells into cancerous cells in culture and promote the growth of existing cancer cells. The risk may be elevated in obese women due to interactions with leptin, a hormone that can also promote breast cancer growth.

-

Hepatic Neoplasia: In the Armenian hamster, a model sensitive to estrogenic hepatotoxicity, this compound was found to induce acute liver damage and subsequent hepatic carcinogenesis. These effects were blockable by the estrogen receptor antagonist tamoxifen, suggesting an ER-mediated pathway.

Experimental Workflow: In Vitro Breast Cell Transformation Assay

Caption: Workflow for assessing the cell-transforming potential of serum from this compound-treated animals.

Immunotoxicity

This compound's parent compound, zearalenone, has been identified as an immunotoxic agent. Its estrogenic properties are believed to be the primary driver of these effects. Studies on ovariectomised rats treated with zearalenone showed significant thymic atrophy, changes in thymocyte phenotype, and a decrease in the percentage of B cells in the spleen. Furthermore, it impaired antibody production and peroxide release by macrophages. These findings suggest that, like other estrogens and endocrine disruptors, this compound and its related compounds can adversely affect both innate and acquired immune responses.

Conclusion

The toxicological profile of this compound is defined by its potent, non-steroidal estrogenic activity. While its acute toxicity is low, the potential for chronic toxicity, particularly through endocrine disruption, is significant. Foundational research has established clear links between this compound exposure and adverse outcomes in the reproductive systems of both males and females. The evidence pointing towards its role as a potential carcinogen, especially in hormone-sensitive tissues like the breast and liver, warrants careful consideration. Its ability to induce genotoxicity through metabolic activation rather than direct DNA interaction highlights a complex toxicological mechanism. For researchers, scientists, and drug development professionals, understanding these multifaceted toxicological pathways is critical for assessing the risks associated with this compound exposure and for the development of strategies to mitigate its potential harm to human health.

References

- 1. Effects of α-zearalanol on spermatogenesis and sex hormone levels of male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a review of the metabolism, toxicology, and analytical methods for detection of tissue residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C18H26O5 | CID 2999413 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Zeranol's Binding Affinity and Interaction with Estrogen Receptors

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of Zeranol's interaction with estrogen receptors (ERs). It covers quantitative binding affinity data, the experimental protocols used to determine these affinities, and the subsequent cellular signaling pathways activated upon binding.

Introduction to this compound

This compound (α-zearalanol) is a non-steroidal compound with potent estrogenic activity.[1] It is a metabolite of the mycoestrogen zearalenone, which is produced by fungi of the Fusarium genus that can contaminate grains like corn and wheat.[1][2] Due to its strong anabolic properties, a synthetic version of this compound is utilized as a growth promoter in livestock in several countries, including the United States.[1][2] Its structural similarity to the natural hormone 17β-estradiol allows it to bind to estrogen receptors, classifying it as an endocrine-disrupting chemical. Understanding the specifics of this binding is critical for assessing its biological effects and potential risks.

Quantitative Binding Affinity of this compound to Estrogen Receptors

This compound's estrogenic activity is fundamentally derived from its ability to bind to Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). Competitive binding assays have been employed to quantify this affinity, typically expressed as an IC50 value—the concentration of the compound required to displace 50% of a radiolabeled ligand.

Studies show that this compound (ZOL) exhibits a significantly higher binding affinity for both human ERα and ERβ compared to its precursor, zearalenone (ZEN). Specifically, this compound binds more preferentially to ERα than to ERβ. The relative potency of this compound and its related metabolites often follows the order of α-zearalenol > zearalenone > β-zearalenol.

Below is a summary of the quantitative binding affinities for this compound and Zearalenone to human estrogen receptors.

| Compound | Receptor | IC50 (nM) | Source |

| This compound (ZOL) | Human ERα | 21.79 | |

| Human ERβ | 42.76 | ||

| Zearalenone (ZEN) | Human ERα | 240.4 | |

| Human ERβ | 165.7 |

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of a compound's binding affinity for estrogen receptors is commonly achieved through a competitive radioligand binding assay. This method measures the ability of a test chemical (the competitor) to displace a radiolabeled estrogen, typically [³H]-17β-estradiol, from the receptor.

3.1 Objective

To determine the relative binding affinity (RBA) of a test compound (e.g., this compound) for the estrogen receptor compared to 17β-estradiol.

3.2 Materials

-

Receptor Source: Cytosol prepared from the uteri of ovariectomized Sprague-Dawley rats, which is rich in estrogen receptors.

-

Radioligand: Tritiated estradiol ([³H]-E2) with high specific activity.

-

Competitors: Unlabeled 17β-estradiol (for reference curve), test compounds (e.g., this compound), and controls.

-

Buffers: Tris-EDTA-DTT-Glycerol (TEDG) buffer, wash buffers.

-

Separation Matrix: Hydroxyapatite (HAP) slurry or glass fiber filters for separating bound from free radioligand.

-

Scintillation Cocktail: For quantifying radioactivity.

-

Equipment: Ultracentrifuge, 96-well plates, vacuum filtration manifold, scintillation counter.

3.3 Methodology

The procedure involves two main experiments: a Saturation Binding Experiment to characterize the receptor preparation and a Competitive Binding Experiment to determine the IC50 of the test compound.

-

Receptor Preparation (Uterine Cytosol):

-

Uteri from ovariectomized rats are homogenized in cold TEDG buffer.

-

The homogenate undergoes centrifugation at low speed (e.g., 2,500 x g) to remove the nuclear fraction and cell debris.

-

The resulting supernatant is then ultracentrifuged at high speed (e.g., 105,000 x g) to pellet the microsomal fraction.

-

The final supernatant, which is the cytosol containing the soluble estrogen receptors, is collected and its protein concentration is determined.

-

-

Saturation Binding Experiment (Characterization):

-

This preliminary step is crucial to confirm the receptor preparation is viable and to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

Assay tubes are prepared with a fixed amount of cytosol protein (e.g., 50-100 µg) and increasing concentrations of [³H]-E2.

-

A parallel set of tubes is prepared that also includes a 100-fold excess of unlabeled E2 to determine non-specific binding.

-

After incubation to equilibrium (e.g., 16-20 hours), the bound radioligand is separated from the free radioligand.

-

Specific binding is calculated as Total Binding - Non-Specific Binding. The data is analyzed using Scatchard plots or non-linear regression to yield Kd and Bmax values.

-

-

Competitive Binding Experiment:

-

A constant concentration of [³H]-E2 (typically near the Kd value, e.g., 0.5-1.0 nM) and a fixed amount of cytosol protein are incubated with serially diluted concentrations of the test compound (e.g., this compound from 1 x 10⁻¹¹ to 3 x 10⁻⁴ M).

-

Control tubes include a solvent control (for total binding), a positive control (e.g., DES), and a negative control.

-

The mixture is incubated to reach equilibrium.

-

The HAP slurry is added to the tubes to bind the receptor-ligand complexes. The slurry is then washed to remove the unbound radioligand.

-

Alternatively, the reaction mixture is passed through a glass fiber filter under vacuum; the filter traps the receptor-ligand complexes.

-

Scintillation fluid is added to the washed HAP pellet or the filter, and the radioactivity is quantified using a scintillation counter.

-

-

Data Analysis:

-

The data are plotted as the percentage of [³H]-E2 binding versus the log concentration of the competitor.

-

A sigmoidal curve is fitted to the data using non-linear regression to determine the IC50 value.

-

The Relative Binding Affinity (RBA) can be calculated using the formula: RBA (%) = (IC50 of 17β-estradiol / IC50 of test substance) × 100.

-

Visualization of Experimental Workflow & Signaling Pathway

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the cellular signaling pathway initiated by this compound.

Mechanism of Action and Signaling

As an estrogen agonist, this compound mimics the action of endogenous estrogens. The canonical signaling pathway is initiated by its binding to estrogen receptors located primarily in the cytoplasm and nucleus.

-

Receptor Binding and Activation: In its inactive state, the estrogen receptor is often complexed with heat shock proteins (HSPs), such as HSP90. This compound diffuses across the cell membrane and binds to the ligand-binding domain of the ER, causing a conformational change that leads to the dissociation of the HSPs.

-

Dimerization and Nuclear Translocation: Upon activation, two receptor-ligand complexes dimerize. This activated homodimer (ERα/ERα or ERβ/ERβ) or heterodimer (ERα/ERβ) is then translocated into the nucleus.

-

Gene Transcription: Inside the nucleus, the dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. This binding event, along with the recruitment of various co-activator proteins, initiates the transcription of these genes, leading to the synthesis of proteins that mediate the physiological estrogenic response. Low concentrations of this compound have been shown to accelerate the growth of ER-positive breast cancer cells by promoting cell cycle progression.

-

Aromatase Activation: In addition to direct receptor agonism, this compound has been shown to stimulate the activity and expression of aromatase, a key enzyme responsible for converting androgens into estrogens. This action can increase the local biosynthesis of endogenous estrogens in tissues like adipose tissue, further contributing to the overall estrogenic burden and potentially promoting the growth of hormone-sensitive cells.

Conclusion

This compound is a potent non-steroidal estrogen agonist that exhibits high binding affinity for both ERα and ERβ, with a preference for ERα. Its biological effects are mediated through the classical nuclear receptor signaling pathway, leading to the transcription of estrogen-responsive genes. Furthermore, its ability to activate aromatase can amplify its estrogenic effects by increasing local hormone production. The quantitative data on its binding affinity, understood through well-established experimental protocols, are essential for characterizing its activity and for informing risk assessment and regulatory decisions.

References

The Evolution and Application of Zeranol in Livestock Production: A Technical Guide

An In-depth Examination of the History, Mechanism, and Scientific Scrutiny of a Widely Used Growth Promotant

Abstract

Zeranol, a semi-synthetic non-steroidal estrogen, has been a significant component of livestock production for over half a century, primarily utilized to enhance growth rates and improve feed efficiency in cattle and sheep. Derived from the mycotoxin zearalenone, its application has been marked by a history of regulatory approvals in some nations and prohibitions in others, fueling ongoing scientific research and debate. This technical guide provides a comprehensive overview of the history and evolution of this compound use in livestock. It delves into its mechanism of action, metabolic pathways, and the analytical methods developed for its detection. Furthermore, this document summarizes key experimental findings on its efficacy and presents detailed protocols from pivotal studies, offering a technical resource for researchers, scientists, and drug development professionals in the veterinary and food safety fields.

Introduction

This compound (α-zearalanol) is a resorcylic acid lactone that mimics the effects of the natural female sex hormone, estrogen.[1] It is produced commercially through the reduction of zearalenone, a mycotoxin produced by fungi of the Fusarium genus.[2] Its primary application in veterinary medicine is as an anabolic agent, administered via a subcutaneous implant, typically in the ear of cattle and sheep.[2][3] The use of this compound is aimed at increasing the rate of weight gain and improving the efficiency of feed conversion, thereby enhancing the economic viability of meat production.[4]

While its efficacy as a growth promotant is well-documented, the use of this compound has been a subject of international controversy. Countries such as the United States, Canada, and Australia permit its use under specific regulations, while the European Union has banned its application in food-producing animals due to concerns about potential risks to human health. This guide will explore the scientific foundation of this compound's use, from its initial discovery and approval to the current understanding of its biological interactions and the methods used to monitor its presence in the food chain.

History and Regulatory Evolution

The use of this compound as a growth promotant in livestock dates back to the mid-20th century, with its approval in the United States marking a significant milestone in animal agriculture.

-

1969: The U.S. Food and Drug Administration (FDA) approved the use of this compound implants for use in cattle and sheep.

-

1970s-1980s: Following its approval in the U.S., this compound saw widespread adoption in North American and other international livestock industries.

-

1980s: Concerns in Europe regarding the potential health risks of hormonal growth promoters in meat led to increased scrutiny. An epidemic of premature breast development in Italian children in 1979, suspected to be linked to estrogen-contaminated meat, fueled these concerns.

-

1988: The European Union banned the use of hormonal growth promoters, including this compound, in livestock production. This ban remains in effect.

-

1995: The FDA approved a 72-milligram this compound implant for use in steers fed in confinement for slaughter, further solidifying its use in the U.S. beef industry.

-

Present: this compound continues to be used in several countries, including the United States under the brand name Ralgro®, while the EU maintains its ban, leading to trade disputes over beef imports. The FDA and the U.S. Department of Agriculture (USDA) regulate the use of this compound in the U.S. to ensure the safety of the meat supply.

Mechanism of Action and Signaling Pathway

This compound's growth-promoting effects are attributed to its estrogenic activity. It exerts its action by binding to estrogen receptors, primarily Estrogen Receptor Alpha (ERα), initiating a cascade of cellular events that lead to increased protein synthesis and tissue accretion.

The proposed mechanism involves the stimulation of the pituitary gland, leading to an increased secretion of growth hormone (somatotropin). Growth hormone, in turn, stimulates the liver to produce insulin-like growth factor 1 (IGF-1), a key mediator of growth in various tissues, including muscle. This hormonal cascade results in enhanced nitrogen retention and muscle growth.

Metabolism of this compound

Following subcutaneous implantation, this compound is slowly released and metabolized, primarily in the liver. The major Phase I metabolites identified in several animal species are zearalanone and taleranol (β-zearalanol). These metabolites, along with the parent compound, are excreted in both urine and feces, either in their free form or as glucuronide and sulfate conjugates.

More recent research has identified a novel metabolic pathway for this compound involving aromatic hydroxylation, leading to the formation of catechols. This reaction is primarily mediated by the cytochrome P450 1A2 (CYP1A2) enzyme in human liver microsomes and has also been observed in bovine, porcine, and rat liver microsomes. These catechol metabolites are unstable and can be oxidized to quinones, which have the potential to form adducts with cellular macromolecules.

Efficacy in Livestock: A Summary of Quantitative Data

Numerous studies have been conducted to quantify the effects of this compound on livestock performance. The following tables summarize key findings from selected studies.

Table 1: Effect of this compound on Growth Performance in Cattle

| Study Cohort | This compound Dose | Duration of Treatment | Average Daily Gain (ADG) Increase | Feed Efficiency Improvement | Reference |

| Steers | 36 mg | 119 days | 24-31% | 21.5% | |

| Beef Calves | 36 mg | 105 days | 10 kg more bodyweight to weaning | Not Reported | |

| Steers | Not Specified | Not Specified | 12-15% | 6-10% | |

| White Fulani Cattle | Not Specified | Not Specified | 20.48% | Not Reported | |

| Steers (18-36 months) | Not Specified | 82-606 days | 0.035 to 0.252 kg/day | Not Reported |

Table 2: Effect of this compound on Growth Performance in Sheep

| Study Cohort | This compound Dose | Duration of Treatment | Average Daily Gain (ADG) Increase | Feed Efficiency Improvement | Reference |

| Lambs | Not Specified | Not Specified | 11.4% (without supplement) to 39.9% (with supplement) | Not Reported | |

| Lambs | 12 mg | 59 days | 25.0% | 35.2% | |

| Lambs | 12 mg | Not Specified | 26% | 12% |

Table 3: this compound Residue Levels in Cattle Tissues

| Tissue | Maximum Residue Limit (MRL) - JECFA (µg/kg) | FDA Safe Tissue Residue Levels (µg/g) | Detected Residue Levels (µg/kg) | Reference |

| Muscle | 2 | 0.15 | ≤ 0.2 | |

| Liver | 10 | 0.3 | ≤ 2 | |

| Kidney | Not Specified | 0.45 | ≤ 1 | |

| Fat | 18 | 0.6 | ≤ 1 |

Experimental Protocols